molecular formula C20H14BrF2N3O2 B2490517 5-(4-bromo-2-fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1428350-65-5

5-(4-bromo-2-fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2490517
CAS RN: 1428350-65-5
M. Wt: 446.252
InChI Key: GAZUGXBMHFBGCW-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that have been studied for their potential applications in various fields, including medicinal chemistry and material science. While specific information on this compound is limited, related research indicates ongoing interest in similar molecular structures for their unique chemical and physical properties.

Synthesis Analysis

Synthesis of similar compounds typically involves multi-step organic reactions, including nucleophilic substitution, condensation, and cyclization processes. For example, Ryzhkova et al. (2020) discussed the electrochemically induced transformation of 3-methylbenzaldehyde and other components in the presence of sodium bromide to yield a complex compound with potential biomedical applications, highlighting the intricate methods used to synthesize these molecules (Ryzhkova, Ryzhkov, & Elinson, 2020).

Molecular Structure Analysis

The molecular structure of compounds in this category is often confirmed through techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry. Xiao et al. (2008) described the synthesis of pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives, where structural confirmation was obtained using IR, 1H NMR, 13C NMR, MS, and elemental analysis, demonstrating the importance of these techniques in identifying and confirming molecular structures (Xiao, Li, Meng, & Shi, 2008).

Chemical Reactions and Properties

Chemical properties, including reactivity with other compounds and stability under various conditions, are crucial for understanding the utility and safety of these molecules. The synthesis and reactivity of fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles, as investigated by Gadakh et al. (2010), provide insights into how the introduction of fluorine atoms and other substituents can significantly affect the chemical behavior of these compounds (Gadakh, Pandit, Rindhe, & Karale, 2010).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystalline structure are essential for determining the compound's applications and handling requirements. While specific data on "5-(4-bromo-2-fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one" was not found, studies like those conducted by Liu et al. (2013) on related compounds provide valuable information on synthesizing and characterizing materials with precise physical properties (Liu, Fu, Ou, Fan, & Peng, 2013).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity with various agents, and stability under different environmental conditions, play a significant role in the potential applications of these compounds. Research such as that by Zhu et al. (2014), which explores novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides, helps to shed light on the chemical properties and potential utility of similar compounds (Zhu, Wang, Zhang, Xiong, Yu, & Li, 2014).

Scientific Research Applications

Biomedical Applications

The compound's utility in biomedical applications, particularly in regulating inflammatory diseases, was explored through docking studies. This highlights its potential in therapeutic contexts, especially in inflammation-related conditions (Ryzhkova, Ryzhkov & Elinson, 2020).

Cytotoxicity and Antitumor Potential

Several studies have indicated the cytotoxic properties of similar compounds, which could be crucial for anti-tumor activity. The presence of fluorine and other substituents in these compounds has been associated with interesting cytotoxic activities (Gul et al., 2016).

Antibacterial and Antifungal Activities

Compounds with structural similarities have demonstrated promising antibacterial activities against various strains, such as Staphylococcus aureus and Escherichia coli, and some antifungal activity against Candida albicans (Gadakh et al., 2010).

Fluorescence Properties

A study on similar compounds highlights their fluorescent properties. This could be leveraged in various scientific applications, such as bioimaging or the development of fluorescent sensors (Ji Chang–you, 2012).

Electrochemical Properties

The electrochemical properties of fluorinated compounds, like the one , have been investigated for sustainable methodologies in obtaining pyrazolotriazoles. This suggests potential applications in green chemistry and sustainable synthesis processes (Costea, Fafilek & Kronberger, 2014).

Synthesis of Novel Derivatives

Research has been conducted on the synthesis of novel derivatives involving similar compounds, aiming to obtain potent antagonists for specific receptors or as lead compounds for pesticides. This indicates the compound's utility in chemical synthesis and drug development (Xiao et al., 2008).

Photo-switch and Logic Gate Applications

Compounds with pyrazolone-ring units have been used in creating photo-switches and logic gates, demonstrating their potential in electronic and photonic applications (Xie et al., 2009).

properties

IUPAC Name

5-[(4-bromo-2-fluorophenyl)methyl]-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrF2N3O2/c21-14-4-1-13(17(23)9-14)10-25-7-8-26-19(20(25)28)16(11-27)18(24-26)12-2-5-15(22)6-3-12/h1-9,27H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZUGXBMHFBGCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=CN(C(=O)C3=C2CO)CC4=C(C=C(C=C4)Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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